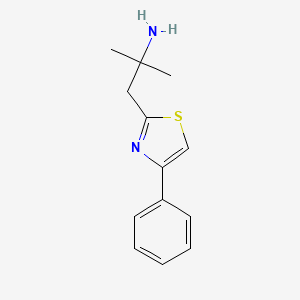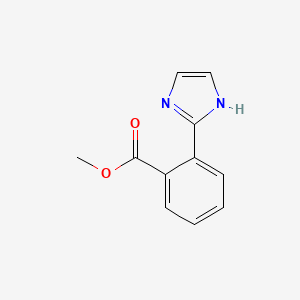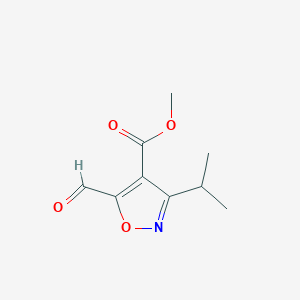
Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It belongs to the isoxazole family, which is known for its significant biological and chemical properties. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
The synthesis of Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate typically involves the cycloaddition reaction of appropriate precursors. One common method includes the reaction of acetophenone derivatives with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures . This reaction yields the desired isoxazole scaffold through a series of steps involving the formation of intermediate compounds.
Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are gaining popularity due to their efficiency and reduced environmental impact.
Chemical Reactions Analysis
Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: This compound is explored for its potential use in drug discovery and development, particularly for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. The exact mechanism depends on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:
5-Methylisoxazole-3-carboxylic acid: Known for its use in click chemistry and as a building block for various bioactive compounds.
3,5-Disubstituted isoxazoles: These compounds are explored for their potential anti-Parkinson and anticancer activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 5-formyl-3-propan-2-yl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-5(2)8-7(9(12)13-3)6(4-11)14-10-8/h4-5H,1-3H3 |
InChI Key |
JSPCKODOXUDQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


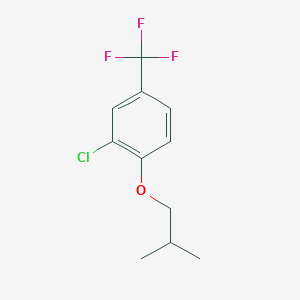
![7-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13033990.png)

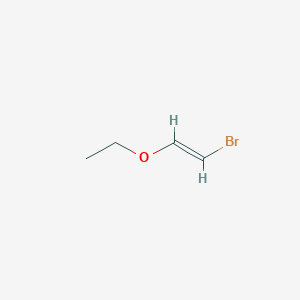

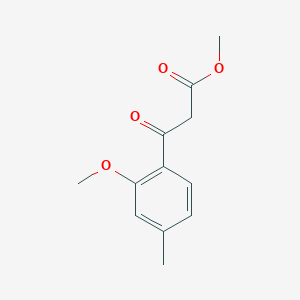
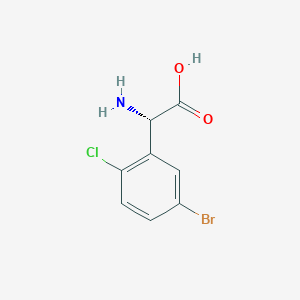
![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
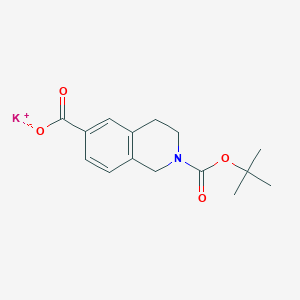
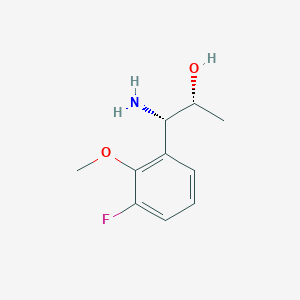
![Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13034072.png)
